molecular formula C7H15NO2 B3045703 4-(Hydroxymethyl)-1-methylpiperidin-4-ol CAS No. 112197-75-8

4-(Hydroxymethyl)-1-methylpiperidin-4-ol

Cat. No.: B3045703
CAS No.: 112197-75-8
M. Wt: 145.2 g/mol
InChI Key: FODJEZFMGXFBEL-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-methylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of hydroxymethyl and methyl groups on the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1-methylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with formaldehyde and a reducing agent such as sodium borohydride. The reaction typically occurs in an aqueous or alcoholic medium under mild conditions. The hydroxymethyl group is introduced through the reaction with formaldehyde, while the reduction step ensures the formation of the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis. Purification steps, including distillation and crystallization, are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative without the hydroxymethyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Formyl)-1-methylpiperidin-4-ol or 4-(Carboxyl)-1-methylpiperidin-4-ol.

    Reduction: Formation of 1-methylpiperidin-4-ol.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-1-methylpiperidin-4-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The compound may also act as a precursor to other biologically active molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)piperidine: Lacks the methyl group on the nitrogen atom.

    1-Methylpiperidin-4-ol: Lacks the hydroxymethyl group.

    4-(Hydroxymethyl)tetrahydropyran: Contains a tetrahydropyran ring instead of a piperidine ring.

Uniqueness

4-(Hydroxymethyl)-1-methylpiperidin-4-ol is unique due to the presence of both hydroxymethyl and methyl groups on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(hydroxymethyl)-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8-4-2-7(10,6-9)3-5-8/h9-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODJEZFMGXFBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554509
Record name 4-(Hydroxymethyl)-1-methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112197-75-8
Record name 4-(Hydroxymethyl)-1-methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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